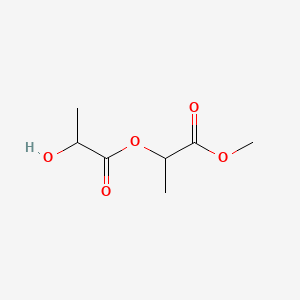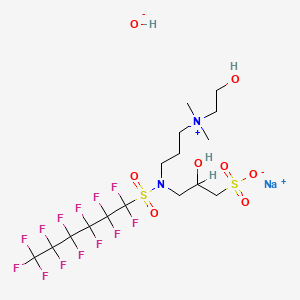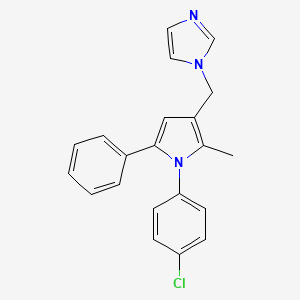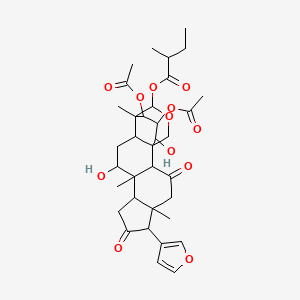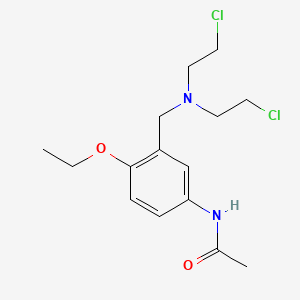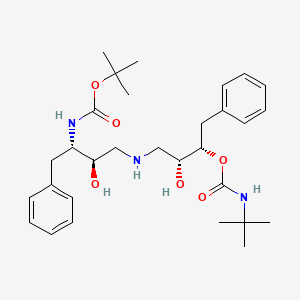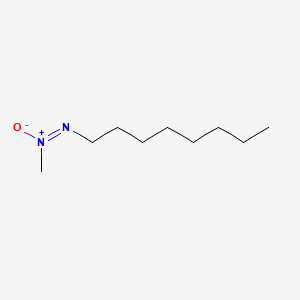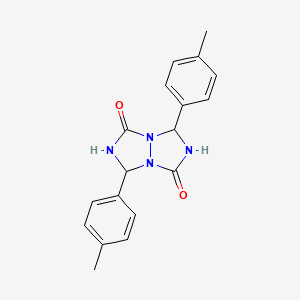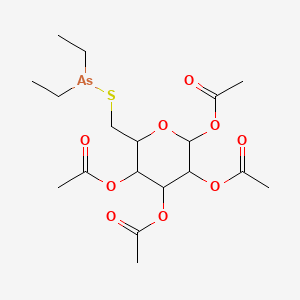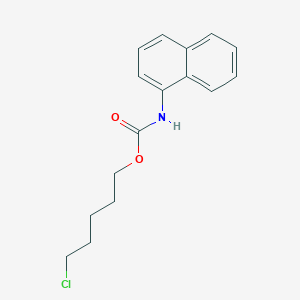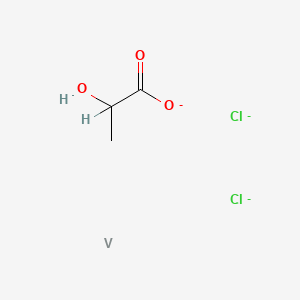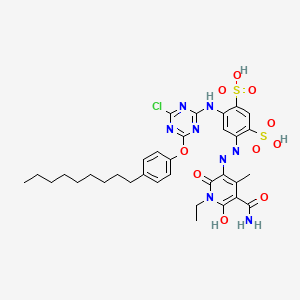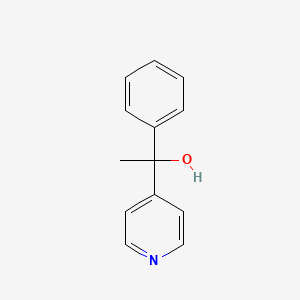
3-Bromo-N11-ethyl-N6-methyl-8-nitro-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-N11-ethyl-N6-methyl-8-nitro-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound belonging to the benzodiazepine family. This compound is characterized by its unique structure, which includes a pyrido-benzodiazepine core substituted with bromine, ethyl, methyl, and nitro groups. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N11-ethyl-N6-methyl-8-nitro-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrido-Benzodiazepine Core: This step involves the cyclization of appropriate precursors to form the core structure. For example, a reaction between a pyridine derivative and a benzodiazepine precursor under acidic or basic conditions.
Bromination: Introduction of the bromine atom is usually achieved through electrophilic bromination using reagents like bromine or N-bromosuccinimide (NBS).
Nitration: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric and sulfuric acids.
Alkylation: The ethyl and methyl groups are introduced through alkylation reactions, often using alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups, forming corresponding alcohols or carboxylic acids.
Reduction: Reduction of the nitro group can yield an amino derivative, which can further participate in various coupling reactions.
Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under mild heating conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of azido or thiol derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
Benzodiazepine derivatives are widely studied for their pharmacological effects. This compound, due to its structural uniqueness, may exhibit novel therapeutic properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, particularly those requiring specific electronic or structural properties.
作用機序
The mechanism of action of 3-Bromo-N11-ethyl-N6-methyl-8-nitro-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is not fully elucidated. like other benzodiazepines, it is likely to interact with the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This interaction can lead to sedative, anxiolytic, and anticonvulsant effects.
類似化合物との比較
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Nitrazepam: Another benzodiazepine used for its hypnotic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
3-Bromo-N11-ethyl-N6-methyl-8-nitro-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is unique due to its specific substitutions, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the nitro group, in particular, could influence its electronic properties and reactivity, potentially leading to novel applications in medicinal chemistry.
特性
CAS番号 |
133626-91-2 |
|---|---|
分子式 |
C15H13BrN4O3 |
分子量 |
377.19 g/mol |
IUPAC名 |
3-bromo-11-ethyl-6-methyl-8-nitropyrido[3,2-c][1,5]benzodiazepin-5-one |
InChI |
InChI=1S/C15H13BrN4O3/c1-3-19-12-5-4-10(20(22)23)7-13(12)18(2)15(21)11-6-9(16)8-17-14(11)19/h4-8H,3H2,1-2H3 |
InChIキー |
IRVVTFSQPQKIJV-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N(C(=O)C3=C1N=CC(=C3)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


